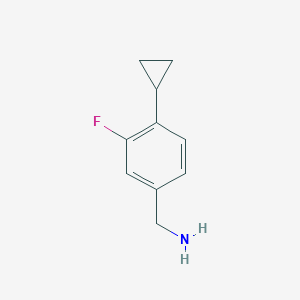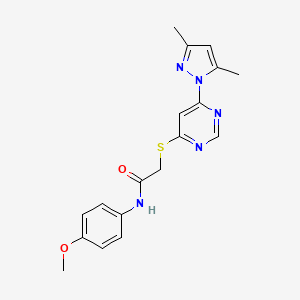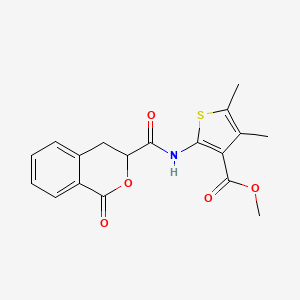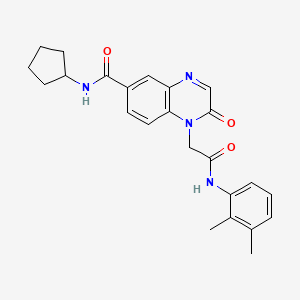
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide is a complex organic compound characterized by the presence of furan and morpholine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furan-2-yl intermediate: This involves the reaction of furan with suitable reagents to introduce the desired substituents.
Morpholine incorporation: The furan-2-yl intermediate is then reacted with morpholine under controlled conditions to form the morpholinoethyl derivative.
Oxalamide formation: The final step involves the reaction of the morpholinoethyl derivative with oxalyl chloride and another morpholine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The morpholine groups can be substituted with other amines or functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide involves its interaction with specific molecular targets. The furan and morpholine moieties can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)urea: Similar structure but with a urea linkage instead of oxalamide.
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)carbamate: Contains a carbamate group instead of oxalamide.
Uniqueness
N1-(2-(furan-2-yl)-2-morpholinoethyl)-N2-(3-morpholinopropyl)oxalamide is unique due to its specific combination of furan and morpholine moieties linked by an oxalamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
IUPAC Name |
N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5/c24-18(20-4-2-5-22-6-11-26-12-7-22)19(25)21-15-16(17-3-1-10-28-17)23-8-13-27-14-9-23/h1,3,10,16H,2,4-9,11-15H2,(H,20,24)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQKEHDHNLTSFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2414674.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2414675.png)
![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

![N-(3,5-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2414680.png)
![N-[2-[(4-ethylphenyl)methyl]pyrazol-3-yl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2414681.png)


![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)



![[5-[(2-Chlorophenoxy)methyl]furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B2414693.png)

